triethanolamine phosphate CAS number and registry information
triethanolamine phosphate CAS number and registry information
An In-depth Technical Guide to Triethanolamine Phosphate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Triethanolamine phosphate is an organic compound formed from the reaction of triethanolamine and phosphoric acid.[1] This guide provides a comprehensive overview of its chemical identity, registry information, synthesis protocols, and key applications, with a focus on its utility in research and industrial settings. The compound is widely recognized for its properties as a surfactant, emulsifier, pH adjuster, and corrosion inhibitor.[2][3] This document consolidates critical data, experimental procedures, and logical workflows to serve as a vital resource for professionals in chemistry and drug development.
Registry and Chemical Information
Triethanolamine phosphate is registered under CAS number 10017-56-8.[2] Its chemical structure combines the features of a tertiary amine, a triol, and a phosphate group, which imparts its versatile properties.[1][2]
| Identifier | Value | Source(s) |
| CAS Number | 10017-56-8 | [2][3][4] |
| Molecular Formula | C₆H₁₈NO₇P (or C₆H₁₅NO₃·H₃PO₄) | [1][3][4][5] |
| Molecular Weight | 247.18 g/mol | [1][2][4][6] |
| IUPAC Name | dihydrogen phosphate;tris(2-hydroxyethyl)azanium | [1] |
| Synonyms | 2,2',2''-Nitrilotriethanol Phosphate | [4] |
| InChI Key | NHFDKKSSQWCEES-UHFFFAOYSA-N | [1][2][6] |
| Appearance | White to almost white powder or crystal; can also be a viscous liquid. | [3] |
Physicochemical Properties
The compound's physical and chemical characteristics make it suitable for a wide range of applications. It is soluble in water, a key property for its use in aqueous formulations.[1][3]
| Property | Value | Source(s) |
| Physical State (20°C) | Solid | |
| Melting Point | 106.0 to 110.0 °C | |
| Purity | >98.0% (by Titration) | |
| Solubility | Water Soluble | [1][3] |
| Storage Temperature | Room Temperature (Recommended <15°C in a cool, dark place) | |
| Handling Conditions | Air Sensitive, Hygroscopic; Store under inert gas. |
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and application of triethanolamine phosphate.
Synthesis via Acid-Base Neutralization
The most common method for synthesizing triethanolamine phosphate is the direct neutralization of triethanolamine with phosphoric acid.[2] Precise control over molar ratios and temperature is essential for maximizing yield.[2]
Objective: To synthesize triethanolamine phosphate solution for use as a chemical reagent or stabilizer.
Materials:
-
Triethanolamine (reagent grade)
-
85% Phosphoric Acid solution
-
Deionized water
-
Glass reaction vessel
-
Stirring apparatus (e.g., magnetic stirrer and stir bar)
Procedure:
-
Add 77 grams (0.52 mole) of triethanolamine to 200 grams of deionized water in a reaction vessel with continuous stirring.[6]
-
Slowly add 20 grams of an 85% solution of phosphoric acid (containing 0.17 mole of phosphoric acid) to the triethanolamine solution.[6]
-
Continue stirring the mixture until the reaction is complete and the solution is homogeneous. The resulting product is an aqueous solution of triethanolamine phosphate.[6]
-
For some applications, the reaction is conducted at elevated temperatures (150°F to 180°F) for a set duration (e.g., 36 minutes) to ensure the formation of the stabilizer in situ.[7]
-
Post-synthesis, the product can be purified by filtration to remove any unreacted solid impurities if necessary.[2]
Application as a Stabilizer for Colloidal Dispersions
Triethanolamine phosphate is effective as a stabilizer in the synthesis of colloidal nanoparticles, such as hydrous antimony pentoxide.[6]
Objective: To prepare a stable colloidal dispersion of hydrous antimony pentoxide using a pre-synthesized triethanolamine phosphate solution as a stabilizer.
Materials:
-
Antimony trioxide (Sb₂O₃)
-
Hydrogen peroxide (H₂O₂)
-
Deionized water
-
Triethanolamine phosphate solution (prepared as in Protocol 4.1)
-
Reflux apparatus
Procedure:
-
Prepare the triethanolamine phosphate stabilizer solution as described in Protocol 4.1.[6]
-
In a separate reaction vessel equipped for reflux, create a mixture of 221 grams (0.76 mole) of antimony trioxide, 1201 grams of water, and 147 grams (1.51 moles) of hydrogen peroxide.[6]
-
Heat this mixture at reflux for approximately 22 minutes.[6]
-
After the reflux period, charge the previously prepared triethanolamine phosphate solution into the hot reaction mixture.[6]
-
The final product is a stable colloidal dispersion of hydrous antimony pentoxide particles.[6]
Applications and Mechanisms of Action
The unique structure of triethanolamine phosphate, containing a hydrophobic tail precursor and a hydrophilic head (amine and phosphate groups), underpins its diverse applications.[2]
Corrosion Inhibition
One of the most researched applications is as a corrosion inhibitor for metals like iron and steel.[2]
-
Mechanism: The molecule adsorbs onto the metal surface, forming a protective film. The lone-pair electrons of the oxygen and nitrogen atoms interact with the d-orbitals of the metal atoms, while the phosphate group enhances the formation of stable complexes with metal ions, preventing electrochemical corrosion.[2]
Surfactant and Emulsifier
It is widely used in cosmetics, personal care products, and industrial formulations.[3]
-
Function: It acts as an emulsifier, stabilizer, and pH adjuster.[3] Its ability to interact with both hydrophilic and hydrophobic substances allows it to stabilize mixtures of oil and water, making it a key ingredient in creams, lotions, and detergents.[1][3]
Analytical Chemistry
Triethanolamine phosphate serves as a reagent in specific analytical methods.
-
Example: It is used in a method for the determination of triethanolamine in water by forming a soluble complex with copper(II).[2] It has also been used as a masking agent to block interference from other metal ions in the quantitative analysis of phosphate radicals.[8]
Visualized Workflows and Relationships
Diagrams generated using Graphviz illustrate key processes and relationships involving triethanolamine phosphate.
Caption: Synthesis of Triethanolamine Phosphate via Acid-Base Neutralization.
Caption: Experimental workflow for use as a stabilizer in colloid synthesis.
Caption: Logical relationships between properties and applications.
Safety and Handling
Triethanolamine phosphate is classified as a hazardous substance.
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[9][10]
-
Precautions: Wear protective gloves, eye protection, and face protection.[9] Wash skin thoroughly after handling. Use in a well-ventilated area.[10]
-
First Aid: In case of skin contact, wash with plenty of water.[9] For eye contact, rinse cautiously with water for several minutes.[9] If inhaled, move the person into fresh air.[9]
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[10]
For detailed safety information, always refer to the latest Safety Data Sheet (SDS) from the supplier.[9][11]
References
- 1. Buy Triethanolamine phosphate | 10017-56-8 [smolecule.com]
- 2. Triethanolamine phosphate | 10017-56-8 | Benchchem [benchchem.com]
- 3. CAS 10017-56-8: Triethanolamine phosphate | CymitQuimica [cymitquimica.com]
- 4. 10017-56-8 CAS MSDS (TRIETHANOLAMINE PHOSPHATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. GSRS [precision.fda.gov]
- 6. Synthesis routes of Triethanolamine phosphate [benchchem.com]
- 7. prepchem.com [prepchem.com]
- 8. CN104267029A - Quantitative analysis method for phosphate radical - Google Patents [patents.google.com]
- 9. angenechemical.com [angenechemical.com]
- 10. biosynth.com [biosynth.com]
- 11. chemicalbook.com [chemicalbook.com]
